molecular formula C18H27BFNO2 B2994043 2-Fluoro-5-(piperidinomethyl)phenylboronic acid, pinacol ester CAS No. 2096335-83-8

2-Fluoro-5-(piperidinomethyl)phenylboronic acid, pinacol ester

Cat. No.: B2994043
CAS No.: 2096335-83-8
M. Wt: 319.23
InChI Key: JDWFQYQIINHLIC-UHFFFAOYSA-N
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Description

2-Fluoro-5-(piperidinomethyl)phenylboronic acid, pinacol ester (CAS: 2096335-83-8) is a boronic acid derivative with the molecular formula C₁₈H₂₇BFNO₂. Its structure features a fluorine atom at the 2-position and a piperidinomethyl group at the 5-position of the phenyl ring, with the boronic acid moiety protected as a pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This protection enhances solubility and stability, making it suitable for diverse synthetic applications .

The compound is widely employed in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical in pharmaceutical and materials research . Its piperidinomethyl substituent introduces both steric and electronic effects, which can influence reactivity and regioselectivity in coupling reactions. Additionally, the fluorine atom may enhance metabolic stability in drug candidates .

Properties

IUPAC Name

1-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BFNO2/c1-17(2)18(3,4)23-19(22-17)15-12-14(8-9-16(15)20)13-21-10-6-5-7-11-21/h8-9,12H,5-7,10-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWFQYQIINHLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN3CCCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It is used in the study of enzyme inhibitors and as a tool in biochemical assays. Medicine: It serves as a building block for the development of new drugs, particularly in the field of cancer therapy. Industry: It is utilized in the production of materials with specific electronic and optical properties.

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety forms a complex with palladium, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of biaryl compounds.

Comparison with Similar Compounds

Fluorinated Pinacol Esters

  • 2-Fluoro-5-(methoxycarbonylmethyl)phenylboronic acid, pinacol ester (CAS: 944317-66-2): Replaces the piperidinomethyl group with a methoxycarbonylmethyl substituent.
  • 5-(Cyclopropylaminomethyl)-2-fluorophenylboronic acid, pinacol ester (CAS: 2096338-43-9): Cyclopropylamine substituent may enhance rigidity and influence biological activity in drug discovery .

Positional Isomers

  • 2-Fluoro-4-(piperidinomethyl)phenylboronic acid, pinacol ester (PN-6796): Fluorine at the 2-position and piperidinomethyl at the 4-position. Altered steric hindrance may affect coupling yields with bulky substrates .

Reactivity in Cross-Coupling Reactions

Pinacol esters generally exhibit robust reactivity in Suzuki-Miyaura couplings, but structural nuances matter:

  • Target Compound : Successfully participates in couplings with aryl halides, as demonstrated in the synthesis of para-substituted derivatives .
  • Phenylboronic Acid Pinacol Ester (2d) : Failed in specific Lewis acid-mediated reactions due to steric or electronic mismatches, highlighting substrate-dependent performance .

Comparison of Coupling Efficiency :

Substrate Reaction Conditions Yield (%) Reference
Target compound + aryl bromide Pd catalyst, base, 80°C 85–90
Simple pinacol ester (2d) Lewis acid, room temperature 0

Biological Activity

2-Fluoro-5-(piperidinomethyl)phenylboronic acid, pinacol ester (CAS: 2096335-83-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18_{18}H27_{27}BFNO2_2
  • Molecular Weight : 319.2219 g/mol
  • Purity : 96%
  • Appearance : Solid

The biological activity of boronic acids often relates to their ability to interact with various biomolecules, including enzymes and proteins. In particular, phenylboronic acids have been shown to inhibit proteasome activity, which is crucial for regulating protein degradation in cells. This inhibition can lead to apoptosis in cancer cells and modulation of cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism is believed to involve the disruption of proteasome function, leading to the accumulation of pro-apoptotic factors .
  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in targeting metabolic diseases .
  • Cell Viability Studies :
    • Studies on cell lines have indicated that treatment with this compound results in reduced cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent against proliferative diseases .

Study 1: Anticancer Efficacy

A study published in Molecules examined the effects of various phenylboronic acid derivatives on cancer cell lines. The results indicated that 2-Fluoro-5-(piperidinomethyl)phenylboronic acid significantly reduced cell viability in breast and prostate cancer models by inducing apoptosis through proteasome inhibition .

Study 2: Enzyme Interaction

Another research article focused on the interaction of boronic acids with serine proteases. The findings suggested that 2-Fluoro-5-(piperidinomethyl)phenylboronic acid effectively inhibited enzyme activity, which may have implications for drug development targeting protease-related diseases .

Data Table: Biological Activities

Activity TypeEffect ObservedReference
Anticancer ActivityInduced apoptosis in cancer cells
Enzyme InhibitionInhibited serine proteases
Cell ViabilityReduced viability dose-dependently

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